3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate
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Overview
Description
3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a thiazolium ring, and a pyridine carboxylate group, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-2-methylpyrimidine with a thiazole derivative, followed by phosphorylation and subsequent carboxylation reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways, leading to the disruption of metabolic processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methyl-5-phosphooxymethylpyrimidine: Shares the pyrimidine core but lacks the thiazolium and pyridine carboxylate groups.
Thiamine (Vitamin B1): Contains a similar thiazole ring but differs in its overall structure and biological function.
Pyridoxal phosphate (Vitamin B6): Another pyridine derivative with distinct biochemical roles.
Uniqueness
3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
17176-44-2 |
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Molecular Formula |
C18H22N5O6PS |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N4O4PS.C6H5NO2/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;8-6(9)5-2-1-3-7-4-5/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1-4H,(H,8,9) |
InChI Key |
RRGROXFLJUPTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.C1=CC(=CN=C1)C(=O)[O-] |
Origin of Product |
United States |
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